

p-Azido-L-phenylalanine (pAzF): A Technical Guide for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of **p-Azido-L-phenylalanine** (pAzF), a versatile unnatural amino acid that has become an indispensable tool in protein research. Its unique bioorthogonal properties enable a wide range of studies, from mapping protein-protein interactions to site-specific protein labeling and functionalization.

Core Properties of p-Azido-L-phenylalanine

p-Azido-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring a chemically reactive azide group at the para position of the phenyl ring.[1][2] This bioorthogonal handle allows for specific chemical modifications without interfering with native cellular processes.[1]



Property	Value
IUPAC Name	(2S)-2-amino-3-(4-azidophenyl)propanoic acid[2]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₂ [2]
Molecular Weight	206.20 g/mol [2][3][4][5]
CAS Number	33173-53-4[2][3][4][5]
Appearance	Off-white to brownish powder[5]
Solubility	Slightly soluble in acetonitrile (0.1-1 mg/ml), sparingly soluble in DMSO (1-10 mg/ml).[4] Soluble in 80% acetic acid (5%).[5]
Storage Conditions	-20°C, dry[5]
Purity	≥98% (HPLC)[4][5]
UV Absorption (Azide)	The azide group has a distinct asymmetric stretch vibration that absorbs around 2100 cm ⁻¹ in the infrared spectrum.[6][7]

Key Applications and Experimental Protocols

The versatility of pAzF stems from its ability to be genetically encoded into proteins and its subsequent reactivity. The primary applications include site-specific incorporation, photocrosslinking to study protein-protein interactions, and bioorthogonal "click" chemistry for protein labeling and conjugation.[1][8][9]

The most common method for incorporating pAzF into a protein of interest is through the use of an expanded genetic code, specifically via amber stop codon suppression.[8][10][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF and does not cross-react with endogenous cellular components.[9]

Experimental Protocol: Genetic Incorporation of pAzF in E. coli

Plasmid Preparation:



- Clone the gene for the protein of interest into an expression vector containing an amber stop codon (TAG) at the desired incorporation site.
- Co-transform E. coli cells with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[12]
- Cell Culture and Induction:
 - Culture the transformed E. coli in a suitable growth medium.
 - When the culture reaches the mid-log phase, supplement the medium with p-Azido-Lphenylalanine to a final concentration of 1-2 mM.
 - Induce protein expression with the appropriate inducer (e.g., IPTG).
- Protein Expression and Purification:
 - Allow protein expression to proceed for the desired duration.
 - Harvest the cells by centrifugation.
 - Lyse the cells and purify the pAzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- Verification:
 - Confirm the successful incorporation of pAzF into the full-length protein using techniques such as SDS-PAGE and mass spectrometry.[13]

The azide group of pAzF is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate.[14] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions for subsequent identification and analysis.[15][16]

Experimental Protocol: In Vivo Photo-Crosslinking

Protein Expression:



 Express the protein of interest containing pAzF at a specific site within a living system (e.g., E. coli, yeast, or mammalian cells) as described in the previous protocol.

· UV Irradiation:

- Expose the cells or organism to UV light. The wavelength for activation can vary, with some studies using 254 nm and others using 365 nm.[15][16][17] The duration of exposure is typically short, often 5 minutes or less, to minimize cellular damage.[17]
- Cell Lysis and Complex Purification:
 - Lyse the cells to release the protein complexes.
 - If the bait protein is tagged (e.g., with a His-tag or FLAG-tag), perform affinity purification to isolate the crosslinked complexes.

Analysis:

- Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.
- For identification of unknown interaction partners, perform mass spectrometry analysis on the excised bands corresponding to the crosslinked complexes.

The azide group of pAzF is a key component in "click" chemistry reactions, which are highly efficient, specific, and biocompatible.[18][19] This allows for the covalent attachment of a wide variety of molecules, such as fluorophores, biotin tags, or drug molecules, to the protein of interest.[1] There are two main types of click chemistry reactions used with pAzF:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of pAzF with a terminal alkyne.[20][21]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
 reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts
 spontaneously with the azide.[8][10][20] This method is particularly useful for in vivo labeling
 due to the toxicity of copper to living cells.[8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



Reagent Preparation:

 Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the copper(I) and improve reaction efficiency.[22]

Reaction Setup:

- In a suitable buffer, combine the purified pAzF-containing protein with an excess of the alkyne-functionalized molecule.
- Add the copper(I) source and the stabilizing ligand.
- Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).

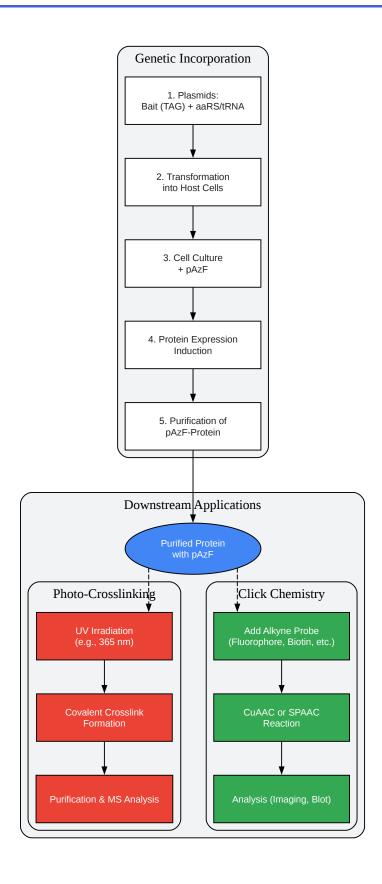
Incubation:

- Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically fast and quantitative.[18]
- Purification and Analysis:
 - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification.
 - Confirm the successful conjugation using techniques such as fluorescence imaging (if a fluorophore was attached), Western blotting, or mass spectrometry.

Visualizations of Workflows and Pathways

To better illustrate the experimental processes and concepts described above, the following diagrams have been generated.

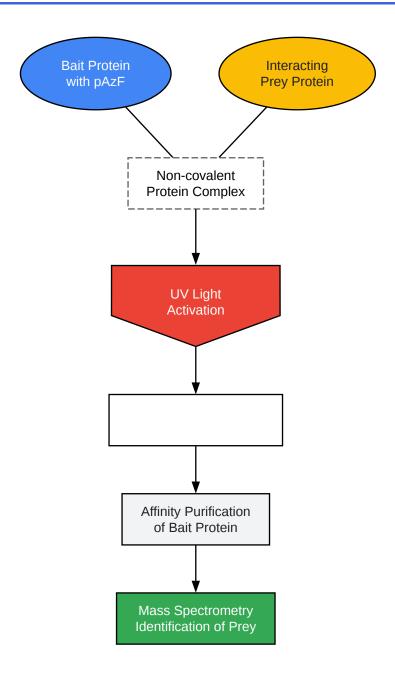




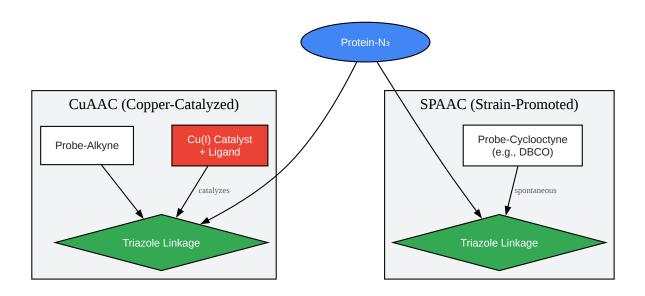
Click to download full resolution via product page

Caption: General workflow for pAzF incorporation and its use in protein studies.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azido-L-phenylalanine | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Azido-L-phenylalanine [baseclick.eu]
- 6. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]

Foundational & Exploratory





- 7. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and protein incorporation of azido-modified unnatural amino acids RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and explosion hazards of 4-Azido-L-phenylalanine PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. lumiprobe.com [lumiprobe.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Click Chemistry [organic-chemistry.org]
- 22. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [p-Azido-L-phenylalanine (pAzF): A Technical Guide for Advanced Protein Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664156#basic-properties-of-p-azido-l-phenylalanine-for-protein-studies]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com